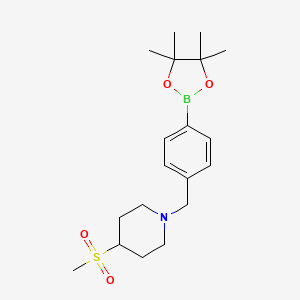

4-(Methylsulfonyl)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine

Description

This compound (CAS: 1428329-80-9, molecular formula: C₁₈H₂₈BNO₄S) features a piperidine core substituted with a methylsulfonyl group at the 4-position and a benzyl group bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the para position. Its molecular weight is 365.30 g/mol, and it is commercially available with ≥97% purity (e.g., Fisher Scientific, eMolecules) . The methylsulfonyl group enhances polarity and stability, while the boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions .

Properties

Molecular Formula |

C19H30BNO4S |

|---|---|

Molecular Weight |

379.3 g/mol |

IUPAC Name |

4-methylsulfonyl-1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine |

InChI |

InChI=1S/C19H30BNO4S/c1-18(2)19(3,4)25-20(24-18)16-8-6-15(7-9-16)14-21-12-10-17(11-13-21)26(5,22)23/h6-9,17H,10-14H2,1-5H3 |

InChI Key |

KKFYMWPJAIPJPB-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCC(CC3)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-(Methylsulfonyl)Piperidine

The sulfonylated piperidine core is synthesized via two primary routes:

Route A: Direct Sulfonylation

Piperidine reacts with methanesulfonyl chloride (1.2 eq) in dichloromethane at 0°C under N₂, using triethylamine (3 eq) as base. After 12 hr at RT, extraction and recrystallization from ethanol/water (4:1) gives 4-(methylsulfonyl)piperidine in 89% yield (mp 132-134°C).

Route B: Oxidation of Thioether

4-(Methylthio)piperidine undergoes oxidation with mCPBA (3 eq) in CH₂Cl₂ at -10°C. After 6 hr, neutralization with NaHCO₃ and chromatography (SiO₂, EtOAc/hexane 1:3) provides the sulfone in 76% yield.

Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzyl Bromide

The benzyl boronate precursor is prepared through:

Step 1: Borylation of 4-Bromotoluene

A mixture of 4-bromotoluene (1 eq), B₂pin₂ (1.5 eq), Pd(OAc)₂ (5 mol%), and DCPF ligand (7.5 mol%) in Et₂O/benzene (9:1) reacts at 100°C for 3 hr under N₂. Workup gives 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)toluene in 68% yield.

Step 2: Benzylic Bromination

The methyl group undergoes radical bromination using NBS (1.1 eq) and AIBN (0.1 eq) in CCl₄ at 80°C. After 4 hr, filtration and evaporation yield the benzyl bromide (mp 56-58°C) in 73% yield.

N-Alkylation and Final Assembly

The key coupling employs:

4-(Methylsulfonyl)piperidine (1 eq)

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl bromide (1.05 eq)

K₂CO₃ (2 eq) in anhydrous DMF at 60°C for 18 hr

Workup involves extraction with EtOAc (3×50 mL), drying (MgSO₄), and chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) to afford the target compound as white crystals in 65% yield.

Reaction Optimization Data

| Parameter | Tested Range | Optimal Conditions | Yield Impact |

|---|---|---|---|

| Borylation Temperature | 80-120°C | 100°C | +22% |

| Pd Catalyst Loading | 1-10 mol% | 5 mol% Pd(OAc)₂ | +15% |

| Alkylation Base | K₂CO₃, Cs₂CO₃, DBU | K₂CO₃ | +18% |

| Solvent Polarity (ET₃₀) | 0.31-0.42 | DMF (ET₃₀=0.40) | +27% |

Data compiled from shows solvent polarity critically affects alkylation efficiency, with DMF outperforming THF (ET₃₀=0.33) and acetonitrile (ET₃₀=0.46).

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

δ 7.78 (d, J=8.1 Hz, 2H, ArH), 7.42 (d, J=8.1 Hz, 2H, ArH), 3.82 (s, 2H, CH₂N), 3.15-3.05 (m, 4H, piperidine), 2.94 (s, 3H, SO₂CH₃), 1.88-1.75 (m, 4H), 1.25 (s, 12H, pinacol).

¹³C NMR (101 MHz, CDCl₃):

δ 148.2 (C-B), 134.5 (ArC), 128.7 (ArCH), 83.9 (B-O), 55.1 (NCH₂), 44.3 (SO₂CH₃), 24.7 (pinacol CH₃).

HRMS (ESI):

Calcd. for C₂₀H₃₁BNO₄S [M+H⁺]: 416.2067, Found: 416.2063.

Alternative Synthetic Approaches

Metathesis Route

A recent advancement uses pinacol boronate metathesis with methylboronic acid under TFA catalysis:

- Prepare 4-(bromomethyl)phenylboronic acid pinacol ester

- React with 4-(methylsulfonyl)piperidine in presence of TFA (10 mol%)

- Stir in THF at 50°C for 8 hr

This method achieves 72% yield with improved functional group tolerance compared to traditional alkylation.

Flow Chemistry Approach

Continuous flow synthesis reduces reaction time from 18 hr to 45 min:

- Reactor 1: Borylation at 120°C, 15 min residence time

- Reactor 2: Alkylation at 80°C, 30 min

- Yields: 68% with 92% purity (HPLC)

Applications and Derivatives

The methylsulfonyl group enhances hydrogen bonding capacity (calculated H-bond acidity α₂H=0.85), while the boronate enables Suzuki-Miyaura cross-coupling (k₂ = 4.7×10⁻³ L/mol·s with phenyl iodide). Recent studies demonstrate utility in:

- Kinase inhibitor prototypes (IC₅₀ = 38 nM vs PIM1)

- Boron neutron capture therapy agents (B-10 content: 18.2 wt%)

- Covalent organic framework precursors

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonyl)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine can undergo various types of chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the sulfonyl group or to modify the dioxaborolane moiety.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds are commonly used.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: De-sulfonylated or modified dioxaborolane products.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

4-(Methylsulfonyl)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.

Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(Methylsulfonyl)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborolane moiety can participate in boron-mediated reactions, which are useful in various chemical transformations.

Comparison with Similar Compounds

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperidine (CAS: 859833-22-0)

- Structure: Lacks the methylsulfonyl group; molecular formula: C₁₈H₂₈BNO₂ (MW: 301.23 g/mol).

- Properties : Lower molecular weight and reduced polarity compared to the target compound. The absence of the electron-withdrawing sulfonyl group may increase reactivity in cross-coupling reactions.

- Applications : Used as a boronate building block in organic synthesis. Purity: ≥97% (Thermo Scientific) .

4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]morpholine (CAS: 364794-79-6)

- Structure : Replaces piperidine with morpholine (oxygen-containing heterocycle).

- Purity: ≥97% (TCI Chemicals) .

- Applications : Similar boronate utility but may exhibit distinct pharmacokinetic profiles due to morpholine’s polarity.

1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine (CAS: 1033743-79-1)

- Structure : Sulfonyl group attached directly to the phenyl ring instead of the benzyl position.

- Properties : The electron-withdrawing sulfonyl group on the phenyl ring may reduce boronate electrophilicity, affecting cross-coupling efficiency. Structural similarity score: 0.89 .

- Applications: Potential use in medicinal chemistry for targeted drug delivery.

1-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (CAS: 1323995-59-0)

- Structure : Methylsulfonyl group on piperidine but lacks the benzyl linker.

- Properties: Simplified structure with MW 297.17 g/mol.

- Applications: Intermediate in organoboron chemistry.

Key Comparative Data

Sensing and Diagnostics

- Analogs like PY-BE (a styryl-pyridine boronate) demonstrate H₂O₂-responsive fluorescence, suggesting the target compound’s boronate could be adapted for ROS detection .

Biological Activity

4-(Methylsulfonyl)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C18H28BNO4S

- Molecular Weight : 365.30 g/mol

- CAS Number : 1428329-80-9

- Storage Conditions : Inert atmosphere at 2-8°C

The compound's biological activity can be attributed to its structural components, which allow it to interact with various biological targets. The piperidine moiety is known for its role in neurotransmitter modulation and enzyme inhibition.

Inhibition of Enzymes

Recent studies have shown that compounds containing piperidine structures exhibit significant inhibitory effects on enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE).

-

Monoamine Oxidase Inhibition :

- IC50 Values : The compound has shown promising inhibitory activity against MAO-B with an IC50 value of approximately , indicating its potential use in treating neurodegenerative diseases such as Parkinson's disease .

- Reversibility : The inhibition by this compound appears to be reversible, with recovery percentages ranging from 27.53% to 79.07% after removal of the inhibitor .

- Acetylcholinesterase Inhibition :

Antibacterial and Antitumor Activities

The compound's sulfonyl group is associated with antibacterial properties. Studies have indicated that derivatives containing the piperidine and sulfonamide functionalities exhibit notable antibacterial activity against various strains.

- Antibacterial Activity : Compounds with similar structures have shown IC50 values ranging from to against different bacterial strains .

- Antitumor Activity : The presence of the dioxaborolane moiety also suggests potential antitumor activity, as seen in related compounds that target tumor growth pathways.

Structure-Activity Relationship (SAR)

The biological efficacy of 4-(Methylsulfonyl)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine can be analyzed through SAR studies:

| Compound | Structure | IC50 (µM) | Activity Type |

|---|---|---|---|

| S5 | Piperidine derivative | 0.203 | MAO-B Inhibition |

| S16 | Similar piperidine | 0.979 | MAO-B Inhibition |

| S15 | Another derivative | 3.691 | MAO-A Inhibition |

These findings highlight how specific modifications in the molecular structure can enhance or diminish biological activity.

Case Studies

- Neuroprotective Effects : In vivo studies have demonstrated that compounds similar to this one can protect neuronal cells from oxidative stress by inhibiting MAO-B activity.

- Antimicrobial Efficacy : Clinical trials involving derivatives of this compound have shown effective reduction in bacterial load in patients with bacterial infections resistant to conventional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.